molecular formula C9H13N3 B1434704 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1598036-14-6

2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B1434704
CAS No.: 1598036-14-6
M. Wt: 163.22 g/mol
InChI Key: WDJNDQGEKXHNNJ-UHFFFAOYSA-N
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Description

2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a useful research compound. Its molecular formula is C9H13N3 and its molecular weight is 163.22 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with the PI3K/Akt pathway, which is crucial in cell growth and survival . The compound’s interaction with this pathway suggests its potential in modulating cellular processes and its application in cancer research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Specifically, its interaction with the PI3K/Akt pathway can lead to changes in cell proliferation and apoptosis . This compound’s ability to modulate these critical cellular processes makes it a valuable tool in studying cancer and other diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, its interaction with the PI3K/Akt pathway involves binding to specific proteins, thereby modulating their activity and influencing downstream signaling events . This mechanism of action highlights the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for prolonged observation of its effects in in vitro and in vivo studies . Its degradation over time can lead to a decrease in its biological activity, necessitating careful consideration of experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating cell signaling pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux and metabolite levels . These interactions can lead to changes in the compound’s bioavailability and efficacy, impacting its overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and function.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name

2-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-2-9-11-6-7-5-10-4-3-8(7)12-9/h6,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJNDQGEKXHNNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C2CNCCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 2
2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 3
2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 5
2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 6
2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.